molecular formula C17H21ClN4O B2519700 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide CAS No. 940990-26-1

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2519700
CAS No.: 940990-26-1
M. Wt: 332.83
InChI Key: RDZGCCYHLHNDSG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Cyclopentyl and Isopropyl Groups: These groups can be attached using standard alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the isopropyl group.

    1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-cyclopentyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-11(2)16-15(17(23)19-13-5-3-4-6-13)20-21-22(16)14-9-7-12(18)8-10-14/h7-11,13H,3-6H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZGCCYHLHNDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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